

comparing synthesis methods for "1-phenyl-1H-pyrrole-2-carboxylic acid"

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Compound of Interest

Compound Name: 1-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1595769

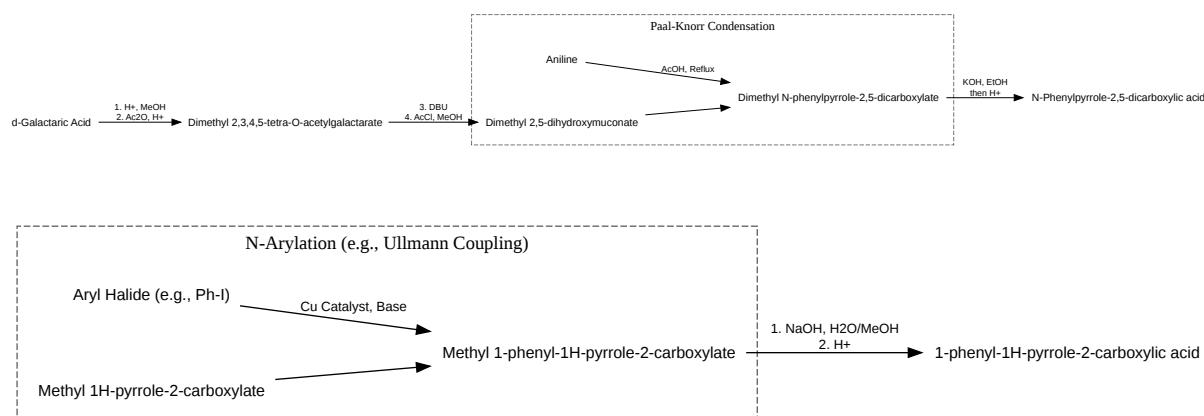
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Method 1: The Paal-Knorr Synthesis from Bio-Based d-Galactaric Acid

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[\[1\]](#)[\[2\]](#) This approach is particularly noteworthy when starting from d-galactaric acid (mucic acid), a readily available bio-based precursor derived from the oxidation of galactose.[\[3\]](#) This route transforms a linear, renewable feedstock into a valuable aromatic scaffold.

Conceptual Overview & Mechanism

The overall strategy involves a multi-step conversion of d-galactaric acid into a key intermediate, dimethyl 2,5-dihydroxymuconate, which exists in tautomeric equilibrium with its 1,4-dicarbonyl form. This intermediate then undergoes the classical Paal-Knorr condensation with aniline. The mechanism of the final cyclization step involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by a second intramolecular attack to form a dihydroxytetrahydropyrrole derivative.[\[1\]](#) Subsequent dehydration yields the aromatic pyrrole ring.[\[4\]](#)[\[5\]](#) The final step is the saponification of the diester to yield the target dicarboxylic acid, which in this specific case would need further selective decarboxylation or a modified starting material to achieve the mono-carboxylic acid target. For the purpose of synthesizing the title compound's parent scaffold, we will focus on the synthesis of N-phenylpyrrole-2,5-dicarboxylic acid as described in the literature.[\[3\]](#)



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